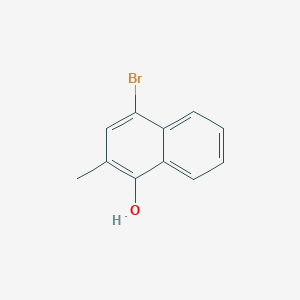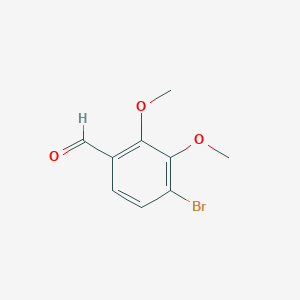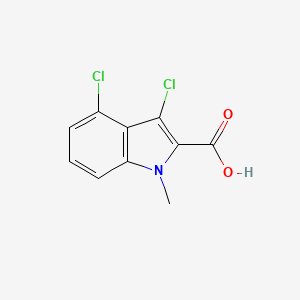![molecular formula C13H13N5 B11869752 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a unique structure that combines a pyridine ring with an imidazo[4,5-b]pyridine core, making it a versatile scaffold for the development of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction proceeds through a tandem cyclization and bromination process, yielding the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- N-(pyridin-4-yl)pyridin-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine stands out due to its unique imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties. This structure allows for versatile modifications, making it a valuable scaffold for drug discovery and development.
Eigenschaften
Molekularformel |
C13H13N5 |
|---|---|
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
5-methyl-3-(pyridin-3-ylmethyl)imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C13H13N5/c1-9-4-5-11-12(16-9)18(13(14)17-11)8-10-3-2-6-15-7-10/h2-7H,8H2,1H3,(H2,14,17) |
InChI-Schlüssel |
XRJCENWWCVGXJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)N=C(N2CC3=CN=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)



![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)

![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)






